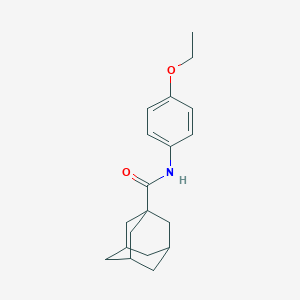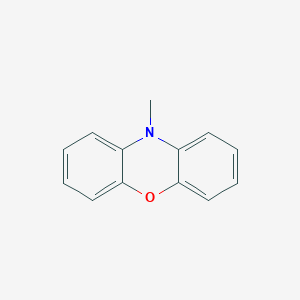
10-Methylphenoxazine
描述
10-Methylphenoxazine, also known as Methylene Blue, is a synthetic dye that has been used for various purposes in the scientific community. It has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cancer, and infectious diseases.
作用机制
The mechanism of action of 10-Methylphenoxazine is not fully understood. It is believed to act as an electron carrier, which can reduce oxidative stress and protect cells from damage. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
生化和生理效应
10-Methylphenoxazine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. It has also been shown to decrease the production of reactive oxygen species and to inhibit the activity of pro-inflammatory cytokines. In addition, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
10-Methylphenoxazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several future directions for the study of 10-Methylphenoxazine. One area of research is the development of new synthetic methods for the production of 10-Methylphenoxazine. Another area of research is the study of its potential use in the treatment of infectious diseases, including viral infections. Additionally, there is ongoing research into the potential use of 10-Methylphenoxazine in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of 10-Methylphenoxazine, which may lead to the development of new therapeutic applications.
Conclusion:
In conclusion, 10-Methylphenoxazine is a synthetic dye that has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and ischemic stroke. It has also been studied for its potential use in cancer therapy. There are several future directions for the study of 10-Methylphenoxazine, including the development of new synthetic methods and the study of its potential use in the treatment of infectious diseases.
合成方法
10-Methylphenoxazine is synthesized by the oxidation of N,N-dimethyl-4-phenylenediamine with ferric chloride. The resulting compound is then treated with hydrochloric acid to obtain the final product. The synthesis of 10-Methylphenoxazine is a relatively simple process and can be performed on a large scale.
科学研究应用
10-Methylphenoxazine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and ischemic stroke. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
10-methylphenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFDTWPLDBJRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356648 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylphenoxazine | |
CAS RN |
25782-99-4 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



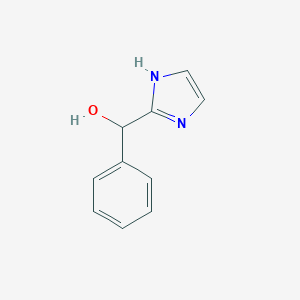
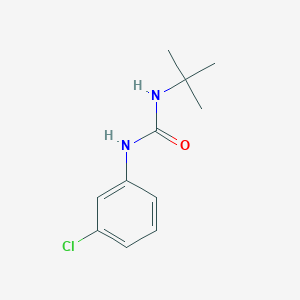
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
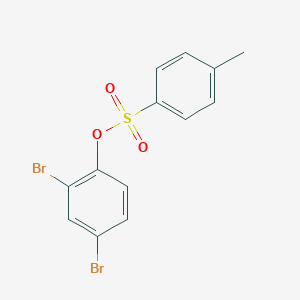
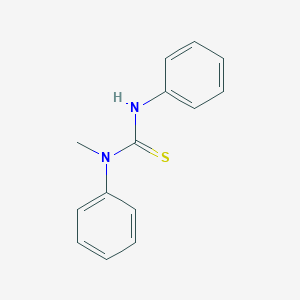
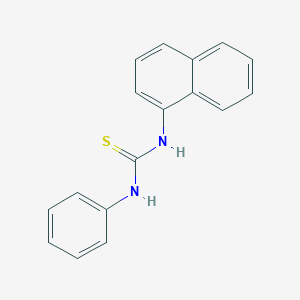
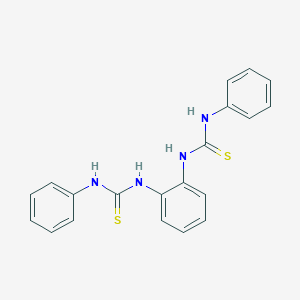
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
